molecular formula C9H9NO3 B1297688 2,4-Dimethoxyphenyl isocyanate CAS No. 84370-87-6

2,4-Dimethoxyphenyl isocyanate

Cat. No. B1297688
CAS RN: 84370-87-6
M. Wt: 179.17 g/mol
InChI Key: WRAZHLRMDRTLOZ-UHFFFAOYSA-N
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Description

2,4-Dimethoxyphenyl isocyanate is a chemical compound with the molecular formula C9H9NO3 . It appears as a clear light yellow liquid after melting . It has been used in the preparation of pyrrolo[3,2-d]pyrimidines .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethoxyphenyl isocyanate consists of a benzene ring substituted with two methoxy groups and one isocyanate group . The molecular weight is 179.173 Da .


Physical And Chemical Properties Analysis

2,4-Dimethoxyphenyl isocyanate is a clear light yellow liquid after melting . It has a melting point of around 30°C and a boiling point of 139-141°C at 11mm . The compound is solid in form and has a density of 1.041 g/mL at 25°C .

Scientific Research Applications

Quantum Chemical Calculations and X-ray Diffraction

2,4-Dimethoxyphenyl isocyanate's configurational isomers have been investigated through ab initio and MOPAC-AM1 semiempirical methods, supported by single crystal X-ray diffraction. This research highlights its importance in understanding molecular configurations, rotational barriers, and its influence on spectroscopic properties (Wu et al., 1996).

Synthesis and Characterization of Novel Compounds

A study focused on the synthesis and characterization of new compounds involving 2,4-dimethoxyphenyl derivatives, showcasing its role in the development of new chemicals with potential applications in various fields (Tayade & Waghmare, 2016).

DNA Adducts Formation

2,4-Dimethoxyphenyl isocyanate's derivatives have been studied for their ability to form DNA adducts. This is crucial in biomonitoring of individuals exposed to certain xenobiotics, indicating its significance in environmental and occupational health studies (Beyerbach, Farmer & Sabbioni, 2006).

Reaction and Thermal Behavior

The compound's derivatives have been analyzed for their reaction and thermal behavior, particularly in the context of blocked isocyanates. This research is essential for understanding its applications in materials science and engineering (Quérat et al., 1996).

Polymerization and Isomerization

Studies have been conducted on the polymerization and isomerization of isocyanides, including 2,4-dimethyoxyphenyl isocyanide. Such research is pivotal in polymer chemistry and the development of new materials (BoyerJoseph et al., 1981).

Crystallography and NMR Studies

Crystallographic studies involving 2,4-dimethoxyphenyl derivatives have provided insights into SeO and PO interactions. Correlations with NMR data enhance our understanding of molecular structures (Allen et al., 1990).

Safety And Hazards

2,4-Dimethoxyphenyl isocyanate is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed and causes skin and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting .

properties

IUPAC Name

1-isocyanato-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-12-7-3-4-8(10-6-11)9(5-7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAZHLRMDRTLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233349
Record name 2,4-Dimethoxyphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxyphenyl isocyanate

CAS RN

84370-87-6
Record name 2,4-Dimethoxyphenyl isocyanate
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Record name 2,4-Dimethoxyphenyl isocyanate
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Record name 2,4-Dimethoxyphenyl isocyanate
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Record name 2,4-dimethoxyphenyl isocyanate
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Record name 2,4-DIMETHOXYPHENYL ISOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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